molecular formula C5H11ClN2S B1662266 AMT hydrochloride CAS No. 21463-31-0

AMT hydrochloride

Cat. No.: B1662266
CAS No.: 21463-31-0
M. Wt: 166.67 g/mol
InChI Key: HVJCRMIQAMEJNM-UHFFFAOYSA-N
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Description

It has a molecular weight of 166.67 and a chemical formula of C5H10N2S.HCl . This compound is primarily used in scientific research due to its ability to inhibit iNOS selectively, making it valuable in studies related to nitric oxide signaling and related pathways.

Biochemical Analysis

Biochemical Properties

AMT hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of iNOS. It exhibits a high affinity for iNOS with an IC50 value of 3.6 nM, making it approximately 30 and 40 times more selective over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively . The compound interacts with the active site of iNOS, preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition is reversible, allowing for controlled modulation of nitric oxide levels in various biological systems.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In macrophages, it inhibits the production of nitric oxide, a key mediator of inflammation and immune responses . This reduction in nitric oxide levels can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in activated microglia . Additionally, it can modulate the activity of other signaling molecules, thereby impacting cellular functions such as apoptosis and proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme group within the active site of iNOS. This interaction disrupts the enzyme’s ability to catalyze the production of nitric oxide from L-arginine . By inhibiting iNOS, this compound reduces the levels of nitric oxide, which in turn affects various downstream signaling pathways. This inhibition can lead to decreased activation of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammatory responses . Furthermore, this compound can influence gene expression by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can maintain its inhibitory effects on iNOS for extended periods, although gradual degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained reductions in nitric oxide levels and associated cellular functions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits iNOS activity without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects on iNOS are maximized, and further increases in dosage do not result in additional benefits. It is crucial to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an iNOS inhibitor. The compound is metabolized in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of enzymes such as cytochrome P450, which catalyze the oxidation and conjugation of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its bioavailability, efficacy, and potential for drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a preference for tissues with high iNOS expression . This compound can cross cellular membranes and accumulate in intracellular compartments, where it exerts its inhibitory effects on iNOS. The distribution of this compound can be influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with iNOS and other cellular components . The compound’s subcellular localization is influenced by its chemical properties and the presence of targeting signals. This compound can also be found in other subcellular compartments, such as the mitochondria and endoplasmic reticulum, where it may exert additional effects on cellular functions . The precise localization of this compound within cells can impact its activity and efficacy as an iNOS inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

AMT hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the compound. The final product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

AMT hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of this compound with sodium periodate can yield different oxidized derivatives .

Scientific Research Applications

AMT hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies related to nitric oxide signaling.

    Biology: Employed in studies investigating the role of nitric oxide in biological systems.

    Medicine: Used in research related to the inhibition of iNOS and its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes .

Comparison with Similar Compounds

AMT hydrochloride can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high selectivity and potency as an iNOS inhibitor. This makes it particularly valuable in research focused on nitric oxide signaling and related pathways .

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique properties as a selective iNOS inhibitor make it a valuable tool in studies related to nitric oxide signaling, biology, medicine, and industry.

Properties

IUPAC Name

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCRMIQAMEJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369928
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21463-31-0
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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